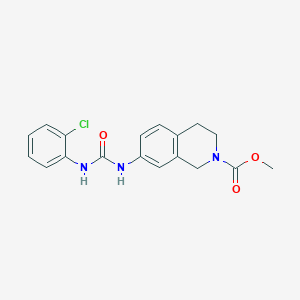
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone:
Nonlinear Optical (NLO) Materials
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone has shown significant potential in the field of nonlinear optics. Its high second and third harmonic generation efficiencies make it a promising candidate for applications in optical switching, optical logic, and signal processing . The molecule’s static and dynamic polarizability are notably higher than standard materials like urea, enhancing its applicability in optoelectronic devices .
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial and fungal strains . Its effectiveness as an antimicrobial agent makes it a potential candidate for developing new antibiotics and antifungal medications.
Pharmaceutical Intermediates
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone can be used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for more complex molecules used in drug development .
Molecular Modeling and Drug Design
The compound’s structure has been utilized in molecular modeling studies to understand its interaction with biological targets. This helps in the rational design of new drugs by predicting how modifications to the molecule might enhance its efficacy or reduce side effects .
Organic Electronics
Due to its electronic properties, (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is being explored for use in organic electronic devices. Its ability to conduct electricity and its stability make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Catalysis
The compound has potential applications in catalysis, particularly in organic synthesis. Its structure allows it to act as a catalyst in various chemical reactions, improving reaction rates and yields .
Material Science
In material science, (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is being investigated for its potential to form new materials with unique properties. These materials could have applications in coatings, adhesives, and other industrial products .
Biological Studies
The compound is also used in biological studies to understand its effects on cellular processes. This research can lead to new insights into how similar compounds might be used to treat diseases or modify biological functions .
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZGODVIOFYLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


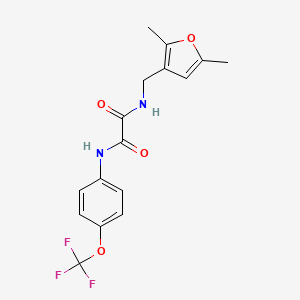
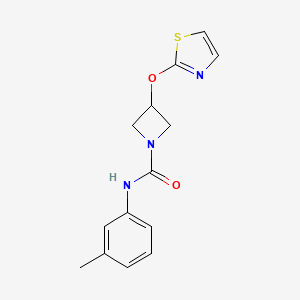
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2730055.png)
![2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2730056.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730058.png)
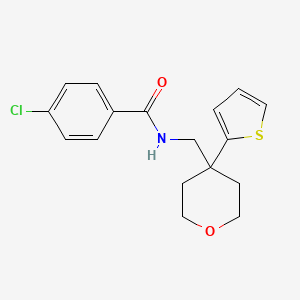
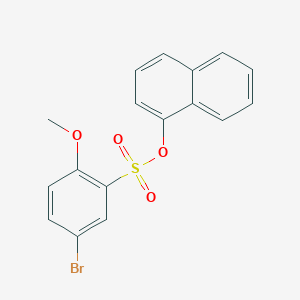
![8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730063.png)
![3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2730065.png)
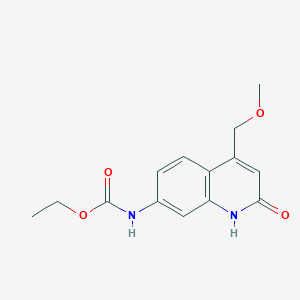
![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2730067.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2730069.png)
